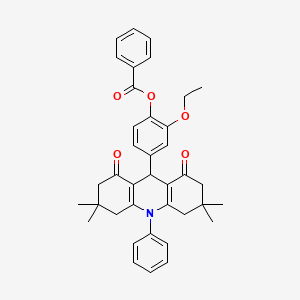![molecular formula C25H20F3N3O3 B6099159 3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide typically involves multiple steps, starting with the formation of the core benzamide structure. The specific synthetic routes can vary, but common steps include:
Formation of the pyrazole ring: This is usually achieved through a cyclization reaction involving a hydrazine derivative and an appropriate 1,3-diketone.
Substitution reactions: Introducing the phenyl and trifluoromethyl groups onto the pyrazole ring.
Amide bond formation: Combining the 3,4-dimethoxybenzoic acid with the pyrazole derivative to form the final benzamide structure.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions is critical. Parameters such as temperature, solvents, catalysts, and reaction times are carefully controlled to maximize yield and purity. Common solvents include ethanol and dichloromethane, and catalysts like palladium may be used to facilitate various steps of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the pyrazole ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Bromine for electrophilic aromatic substitution or sodium amide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives and carboxylic acids.
Reduction: Amino derivatives or reduced pyrazole rings.
Substitution: Halogenated aromatic compounds or methoxy-substituted benzamides.
科学的研究の応用
In Chemistry:
This compound serves as a building block for more complex molecules and materials
In Biology:
Its structural features make it a candidate for studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and design new drugs.
In Medicine:
Research is exploring its potential as a pharmaceutical agent, particularly in the fields of oncology and neurology. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
In Industry:
It is used in the development of specialty chemicals and advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The exact mechanisms can vary depending on the application, but generally involve modulation of biochemical pathways or inhibition of specific enzymatic activities.
類似化合物との比較
3,4-dimethoxybenzamide: Lacks the pyrazole ring and trifluoromethyl group.
N-phenylbenzamide: Simpler structure without the methoxy and pyrazole substituents.
Trifluoromethylphenyl derivatives: Share the trifluoromethyl group but differ in other substituents.
Uniqueness:
The unique combination of methoxy, pyrazole, phenyl, and trifluoromethyl groups provides distinct chemical and biological properties not seen in simpler analogs. This makes it a valuable compound for research and industrial applications, offering enhanced reactivity and specificity.
特性
IUPAC Name |
3,4-dimethoxy-N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-33-21-13-10-17(14-22(21)34-2)24(32)29-18-11-8-16(9-12-18)20-15-23(25(26,27)28)30-31(20)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWREDOHUGFOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![5,6-DIMETHYL-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6099117.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B6099141.png)
![3-(4-ETHOXY-3-METHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6099150.png)
![5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6099166.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
